Tubulin inhibitor 14

Catalog No.
S15749541
CAS No.
M.F
C15H9F2NO
M. Wt
257.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubulin inhibitor 14

Product Name

Tubulin inhibitor 14

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one

Molecular Formula

C15H9F2NO

Molecular Weight

257.23 g/mol

InChI

InChI=1S/C15H9F2NO/c16-11-3-1-2-9(6-11)14-8-10-7-12(17)4-5-13(10)15(19)18-14/h1-8H,(H,18,19)

InChI Key

ALUOVSMIKCVEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=CC(=C3)F)C(=O)N2

Tubulin inhibitor 14 is a synthetic compound designed to disrupt the normal function of tubulin, a key protein in the formation of microtubules. Microtubules play critical roles in cellular processes such as mitosis, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, Tubulin inhibitor 14 interferes with these processes, making it a valuable tool in cancer research and drug development.

  • Oxidation: This process involves adding oxygen atoms to the molecule, often facilitated by agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: In this reaction, oxygen atoms are removed or hydrogen atoms are added, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This involves replacing one functional group with another, which can be achieved through nucleophilic or electrophilic reactions under various solvent conditions.

These reactions can lead to various derivatives of Tubulin inhibitor 14, enhancing its biological activity and specificity towards tubulin.

The primary biological activity of Tubulin inhibitor 14 is its ability to inhibit tubulin polymerization. This inhibition leads to:

  • Cell Cycle Arrest: The compound causes cells to halt at the G2/M phase of the cell cycle, preventing mitosis.
  • Induction of Apoptosis: By disrupting microtubule dynamics, Tubulin inhibitor 14 triggers programmed cell death pathways in cancer cells.
  • Disruption of Intracellular Transport: The interference with microtubule formation affects the transport of cellular components, contributing to its anticancer effects .

The synthesis of Tubulin inhibitor 14 typically involves several steps:

  • Formation of Core Structure: The central scaffold is created through cyclization reactions.
  • Functionalization: Various functional groups are introduced to enhance binding affinity and specificity towards tubulin.
  • Final Coupling: The functionalized core structure is coupled with other molecular fragments to complete the synthesis.

Industrial production may utilize continuous flow reactors and automated synthesis platforms to optimize yield and purity.

Tubulin inhibitor 14 has several applications in scientific research:

  • Cancer Research: It is used to study mechanisms of cell division and apoptosis in cancer cells.
  • Drug Development: Serves as a lead compound for developing new anticancer drugs by modifying its structure to enhance potency and selectivity.
  • Biological Studies: Investigates the role of microtubules in various cellular processes such as intracellular transport and cell motility .

Studies on Tubulin inhibitor 14 have demonstrated its binding affinity for the colchicine binding site on tubulin. This interaction prevents tubulin from polymerizing into microtubules, leading to significant cellular effects. Molecular docking studies reveal that Tubulin inhibitor 14 interacts with key residues within the colchicine site, enhancing our understanding of its mechanism of action .

Several compounds exhibit similar tubulin-inhibiting properties. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ColchicineBinds to tubulin, inhibiting polymerizationNatural product; historically significant
Combretastatin A-4Binds at colchicine site; induces apoptosisDerived from plants; potent against MDR cancer
XRP44XInhibits polymerization via multiple binding sitesNewer compound with distinct binding modes
IsothiocyanatesInhibits through thiocarbamoylationUnique structural changes and degradation mechanisms
Indole-Based CompoundsBinds to colchicine site; induces G2/M arrestVariants show improved metabolic stability

Tubulin inhibitor 14 stands out due to its specific structural characteristics that enhance its binding affinity and selectivity for tubulin compared to these similar compounds. Its unique synthesis pathway also contributes to its distinct biological activity profile .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.06522023 g/mol

Monoisotopic Mass

257.06522023 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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